molecular formula C4H7NO B090507 3-Methoxypropionitrile CAS No. 110-67-8

3-Methoxypropionitrile

Cat. No. B090507
CAS RN: 110-67-8
M. Wt: 85.1 g/mol
InChI Key: OOWFYDWAMOKVSF-UHFFFAOYSA-N
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Description

3-Methoxypropionitrile is a chemical compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in the synthesis of pharmaceuticals and other biologically active compounds. The compound has been explored for its reactivity and as an intermediate in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of this compound and its derivatives has been approached through different methods. One study describes a novel synthetic route to 3-phenoxyphenylmethoxypropionitrile, which is synthesized from 3-phenoxybenzyl alcohol and acrylonitrile . Another study reports the synthesis of 3-hydroxypropionitrile, an important intermediate, which can be used in the synthesis of antitumor medicine cyclophosphamide, as well as cardiovascular drugs like propranolol and segontin .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques. The microwave spectrum of the compound reveals the presence of only one rotational isomer, the fully-trans form, with specific rotational and centrifugal distortion constants . Additionally, the molecular conformation and vibrational and electronic transitions of related compounds have been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, forming different products depending on the reactants and conditions. For instance, the reaction with acetamidine leads to the formation of pyrimidopyrimidine via a novel reaction pathway involving several key intermediates . Another reaction involving this compound derivatives with amidines yields pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied, including its volumetric behavior in mixtures with water near the upper critical solution temperature (UCST). The excess volume of the mixture was measured to verify theoretical critical exponents and to analyze the scaling equation of state . Additionally, the spectroscopic properties of related compounds have been examined, providing insights into their vibrational wavenumbers, NMR chemical shifts, and absorption wavelengths .

Scientific Research Applications

  • Volumetric Behavior in Mixtures : It's studied for its volumetric behavior when mixed with water, particularly near the upper critical solution temperature. Such studies are crucial for understanding the properties of chemical mixtures in different conditions (Łuszczyk, 1988).

  • Use in Dye-Sensitized Solar Cells : 3-Methoxypropionitrile is used in the formation of organogels with graphene oxide, which are then employed as quasi-solid state electrolytes in dye-sensitized solar cells. This demonstrates its potential in renewable energy technologies (Neo & Ouyang, 2013).

  • Microwave Spectroscopy : Its microwave spectrum has been investigated, which is significant for understanding its molecular structure and behavior (Lowe & Kewley, 1976).

  • Influence on Redox Behavior in Solar Cells : Research has explored its role in affecting the redox behavior of iodide ions in dye-sensitized solar cells, indicating its impact on photovoltaic performance (Cheng-wu et al., 2005).

  • Electrolytes for Solar Cells : It is used as an electrolyte solvent in Dye Sensitized Solar Cells, with a focus on long-term stability and efficiency (Latini et al., 2014).

  • Phase Transition Extraction : The effect of additives like NaCl on the phase separation of this compound and water is studied, which is important for chemical engineering processes (Arce et al., 2008).

  • In Supercapacitors : It is investigated as a co-solvent for ethylene carbonate in supercapacitors, enhancing performance and safety in a wide temperature range (Perricone et al., 2013).

  • Vapour-Liquid Equilibria Study : Its behavior in vapour-liquid equilibria, particularly with water, is studied, providing insights into its properties under varying conditions (Łuszczyk, 2002).

  • In Acetalation Mechanism : Its role in the acetalation mechanism of 2-formyl-3-methoxypropionitrile is researched, which is relevant for the production of certain compounds (Tanaka et al., 1978).

  • Synthesis of Medical Intermediates : It is also an important intermediate in the synthesis of various medicines and pesticides (Shen, 2005).

Safety and Hazards

3-Methoxypropionitrile is considered hazardous. It is a combustible liquid and causes serious eye irritation . Safety measures include washing thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

. The primary targets of this compound and their roles are not explicitly mentioned in the available resources.

Mode of Action

It’s known that the compound can participate in various chemical reactions . More research is needed to fully understand its interaction with biological targets and the resulting changes.

Result of Action

It’s known that the compound can cause serious eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxypropionitrile. For instance, the compound is sensitive to moisture and light . It’s also combustible and forms explosive mixtures with air at elevated temperatures . Therefore, it’s crucial to store the compound in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-methoxypropanenitrile
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InChI

InChI=1S/C4H7NO/c1-6-4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWFYDWAMOKVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID3026851
Record name 3-Methoxypropionitrile
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Molecular Weight

85.10 g/mol
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CAS RN

110-67-8
Record name 3-Methoxypropionitrile
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Record name Propanenitrile, 3-methoxy-
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Record name 3-Methoxypropionitrile
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Record name 3-Methoxypropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the SEI formation and its impact on DSSC performance?

A2: When 3-Methoxypropionitrile-based electrolytes are exposed to high temperatures in the presence of TiO2, the solvent and additives can degrade. [] This degradation leads to the formation of a solid electrolyte interphase (SEI) layer on the TiO2 surface. [] While SEI formation can impact the TiO2's optoelectronic properties by modifying energy levels and increasing electron lifetime and transport time, it can also lead to triiodide depletion in the electrolyte, ultimately affecting the long-term stability of the DSSC. []

Q2: How does the presence of water affect the performance of this compound-based electrolytes in DSSCs?

A3: While this compound is generally immiscible with water, research has shown that even small amounts of water can significantly impact the performance of DSSCs. [] Specifically, water can negatively influence the electron lifetime and recombination kinetics at the TiO2-electrolyte interface. [] Furthermore, the presence of water can shift the redox potential of I−/I3−, ultimately leading to a reduced power conversion efficiency (PCE). []

Q3: Are there strategies to improve the performance of this compound-based electrolytes in DSSCs?

A3: Yes, several strategies can be employed to enhance the performance of this compound-based electrolytes:

  • Gelation: Utilizing polymers like poly(acrylonitrile-co-vinyl acetate) (PAN-VA) [] or graphene oxide/multi-walled carbon nanotube nanocomposites [] can form gel-state electrolytes, improving stability and efficiency.
  • Ionic Liquid Additives: Adding ionic liquids with specific cations, like pyridinium with a mono-alkyl group, can enhance the cell efficiency of this compound-based electrolytes. [, ]
  • Additive Optimization: Carefully adjusting the concentration of additives like 4-tert-butylpyridine (4TBP) can significantly enhance the open-circuit potential and electron lifetime in this compound-based electrolytes. []

Q4: What are the advantages of using this compound in quasi-solid-state DSSCs?

A5: this compound is a suitable solvent for quasi-solid-state DSSCs due to its ability to form stable gels with various polymers, including poly(vinylidene fluoride-co-hexafluoropropylene). These gels exhibit high ionic conductivity, comparable to liquid electrolytes, while offering better mechanical properties and reduced leakage issues. This makes 3-MPN-based quasi-solid-state DSSCs promising for practical applications. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.10 g/mol.

Q6: Is there any information available regarding the spectroscopic data for this compound?

A7: While the provided research excerpts don't delve into detailed spectroscopic characterization, they do mention techniques like electrochemical impedance spectroscopy (EIS) [] and cyclic voltammetry [, , ] being employed to study the electrochemical properties of this compound-based electrolytes.

Q7: Does this compound participate in any catalytic reactions within DSSCs?

A8: While this compound primarily acts as a solvent in DSSCs, research indicates that it can undergo catalytic decomposition in the presence of specific catalysts. For instance, a study revealed that a Cu complex-derived catalyst, used for CO2 reduction, could also catalyze the decomposition of this compound into methane during electrochemical testing. []

Q8: Does the decomposition of this compound affect the performance of DSSCs?

A9: The catalytic decomposition of this compound can negatively impact the long-term performance and stability of DSSCs. [] This decomposition highlights the importance of carefully selecting catalysts and electrolytes to mitigate unwanted side reactions and ensure optimal DSSC performance.

Q9: Are there alternative solvents to this compound for DSSCs, and how do they compare?

A9: Yes, several alternatives to this compound exist for DSSC applications. These include:

  • Valeronitrile (VN): Similar in structure to this compound, valeronitrile can also be used in DSSCs. []
  • γ-Butyrolactone (GBL): This solvent is known for its high donor number, which can influence electron injection dynamics in DSSCs. [, ]
  • Dimethylformamide (DMF): While DMF can be used, research indicates it might lead to lower electron injection efficiency compared to this compound and other solvents. [, ]

Q10: What are the advantages of using ionic liquids as electrolytes compared to this compound-based electrolytes?

A10: Ionic liquids, being salts with melting points below 100 °C, offer several advantages over traditional organic solvent-based electrolytes like this compound, including:

  • Negligible vapor pressure: This minimizes leakage and evaporation issues, contributing to improved long-term stability. [, ]
  • High thermal stability: Ionic liquids can withstand higher temperatures without significant degradation, expanding their operational range. []
  • Tunable properties: By altering the cation and anion combinations, the electrochemical properties of ionic liquids can be tailored for specific applications. [, ]

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